(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide

covalent inhibitor design kinase inhibitor stereochemistry-activity relationship

(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide (CAS 387844-22-6) is a halogenated alpha-cyanoacrylamide derivative with molecular formula C10H7BrN2O and molecular weight 251.08 g/mol. It belongs to the alpha-cyanoacrylamide class of electrophilic warheads, which are under active investigation as reversible covalent inhibitors of kinases and other cysteine-dependent targets.

Molecular Formula C10H7BrN2O
Molecular Weight 251.083
CAS No. 387844-22-6
Cat. No. B2562142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide
CAS387844-22-6
Molecular FormulaC10H7BrN2O
Molecular Weight251.083
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C#N)C(=O)N)Br
InChIInChI=1S/C10H7BrN2O/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5-
InChIKeyNNFOXMASXHPUKU-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide (CAS 387844-22-6): A Z-Configured Ortho-Bromo Cyanoacrylamide Warhead Building Block


(2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide (CAS 387844-22-6) is a halogenated alpha-cyanoacrylamide derivative with molecular formula C10H7BrN2O and molecular weight 251.08 g/mol [1]. It belongs to the alpha-cyanoacrylamide class of electrophilic warheads, which are under active investigation as reversible covalent inhibitors of kinases and other cysteine-dependent targets . The compound features a Z-configuration at the double bond and an ortho-bromine substituent on the phenyl ring, structural features that differentiate it from more commonly studied para-substituted E-isomer analogs [1].

Why Generic Substitution Fails for (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide: Z-Configuration and Ortho-Bromo Position Drive Distinct Reactivity and Target Engagement


The practice of substituting one alpha-cyanoacrylamide analog for another in a biological or chemical application without careful evaluation is scientifically unsound. The Z-isomer of alpha-cyanoacrylamides exhibits markedly different conformational preferences and rotational dynamics compared to the E-isomer, as demonstrated in recent studies on ibrutinib-derived cyanoacrylamide BTK inhibitors [1]. Furthermore, the ortho-positioned bromine introduces steric hindrance that alters the torsion angle between the phenyl ring and the enamide plane, which can affect the trajectory of the electrophilic warhead and its accessibility to target cysteine residues [2]. These configurational and positional effects cannot be replicated by the more common (E)-3-(4-bromophenyl)-2-cyanoacrylamide (CAS 101085-21-6) or its ortho E-isomer counterpart. Generic substitution without verifying the stereochemistry and substitution pattern may lead to loss of target engagement or altered covalent adduct formation kinetics.

Quantitative Differentiation Evidence for (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide: Comparator-Based Data for Informed Procurement


Z-Configuration Confers Altered Conformational Landscape Versus E-Isomer Analogs

Recent published work on the alpha-cyanoacrylamide derivative of ibrutinib demonstrated that the (Z)-isomer and (E)-isomer can be baseline-separated by reversed-phase HPLC and are stable at room temperature in solution, yet they exhibit different conformational preferences and rotational dynamics in NMR and molecular dynamics simulations [1]. While this study was performed on a more complex ibrutinib-derived scaffold, the configurational principle is intrinsic to the alpha-cyanoacrylamide pharmacophore and is therefore applicable as a class-level inference to (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide [1]. No head-to-head comparison of the Z- and E-isomers of the 2-bromophenyl compound itself has been published in the peer-reviewed literature.

covalent inhibitor design kinase inhibitor stereochemistry-activity relationship

Ortho-Bromo Substitution Creates Steric and Electronic Differentiation from Para-Bromo Analogs

The ortho-bromine substituent in (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide introduces a steric clash with the cyanoacrylamide moiety that is absent in the para-bromo isomer (E)-3-(4-bromophenyl)-2-cyanoacrylamide (CAS 101085-21-6). This steric effect alters the dihedral angle between the aromatic ring and the enamide plane, which in turn modulates the electrophilicity of the beta-carbon and the hydrogen-bonding capacity of the amide group [1]. Computed physicochemical parameters confirm the impact of the ortho substitution: the compound has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 66.9 Ų [2]. While the corresponding values for the para-bromo E-isomer are not available from the same computational pipeline at PubChem, the identical molecular formula guarantees identical molecular weight (251.08 g/mol) and heavy atom count (14), meaning that differentiation arises solely from the spatial arrangement of substituents rather than bulk property differences [2].

structure-property relationships halogen bonding medicinal chemistry building blocks

Alpha-Cyanoacrylamide Class Exhibits Reversible Covalent Kinase Inhibition with Documented Micromolar Potency

The alpha-cyanocinnamamide/cyanoacrylamide pharmacophore has been established as a validated scaffold for reversible covalent kinase inhibition. The prototype compound 67B-83-A, an alpha-cyanocinnamamide analog, inhibited p56lck tyrosine kinase with a calculated IC50 of 7–10 μM, while demonstrating selectivity over the epidermal growth factor receptor (EGFR) and other src-family kinases [1]. Further optimization via conformational constraint led to bicyclic isoquinoline-based analogs with improved potency (IC50 = 0.2–0.5 μM) [2]. (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide contains the identical alpha-cyanoacrylamide warhead core present in these validated inhibitors, with the Z-configuration and ortho-bromo substitution providing additional vectors for target interaction [1][2]. Direct kinase inhibition data for this specific compound have not been published.

covalent kinase inhibitor p56lck reversible warhead

Aryl Bromide Handle Enables Downstream Diversification via Cross-Coupling Chemistry

The ortho-bromine substituent in (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This enables late-stage diversification of the scaffold without modifying the cyanoacrylamide warhead. In contrast, the corresponding non-brominated analog (2Z)-3-phenyl-2-cyanoprop-2-enamide lacks this synthetic versatility and requires alternative functionalization strategies [1]. The compound is commercially available at 95%+ purity from multiple research chemical suppliers (Catalog Number CM785300), making it accessible for medicinal chemistry and chemical biology programs .

synthetic chemistry cross-coupling building block

Pattern of Halogen Substitution Influences Kinase Selectivity Among Styryl-Based Inhibitors

A structure-activity study on styryl-based tyrosine kinase inhibitors demonstrated that both the pattern of aromatic substitution and the type of side-chain functionality can greatly influence both selectivity and potency between EGFR and p56lck kinases [1]. Specifically, the study showed that the formamido and alpha-cyanocinnamanimido side chains, when combined with different aromatic hydroxylation patterns, produced differential inhibition profiles against these two therapeutically relevant kinases [1]. While this study examined hydroxylated rather than brominated analogs, it establishes the principle that the position and nature of aryl substituents on the styryl/cyanoacrylamide scaffold directly modulate kinase selectivity—a principle directly relevant to the ortho-bromo substitution in (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide [1].

kinase selectivity structure-activity relationship halogen effects

Computed Physicochemical Properties Differentiate This Scaffold from Common Cyanoacrylamide Building Blocks

Computed physicochemical descriptors for (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide are available from PubChem (release 2024.11.20): Molecular Weight = 251.08 g/mol, XLogP3 = 1.8, Topological Polar Surface Area (TPSA) = 66.9 Ų, Hydrogen Bond Donor Count = 1, Hydrogen Bond Acceptor Count = 2, Rotatable Bond Count = 2, Exact Mass = 249.97418 Da [1]. These values place the compound within favorable drug-like chemical space (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10). In comparison, the lead p56lck inhibitor 3,4-dihydroxy-alpha-cyanocinnamamide has additional hydrogen bond donors (3 vs 1) and a lower XLogP3 due to the dihydroxy substitution, which confers different solubility and permeability characteristics. The compound's relatively low TPSA of 66.9 Ų is below the typical threshold of 140 Ų associated with good oral bioavailability, suggesting acceptable membrane permeability potential [1].

physicochemical properties drug-likeness lead optimization

Recommended Research and Application Scenarios for (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide Based on Differentiated Evidence


Covalent Kinase Probe Development Requiring Z-Specific Warhead Geometry

Research groups developing reversible covalent inhibitors of cysteine-dependent kinases (including BTK, EGFR, and p56lck) should consider (2Z)-3-(2-bromophenyl)-2-cyanoprop-2-enamide as a stereochemically defined building block. The Z-configuration provides a distinct warhead trajectory compared to E-isomer cyanoacrylamides, which may confer differential target engagement kinetics and selectivity as demonstrated by the ibrutinib-derived cyanoacrylamide isomer study [1]. The compound can serve as a starting scaffold for structure-based design of kinase inhibitors, with the ortho-bromine providing a vector for introducing additional binding interactions via cross-coupling chemistry.

Structure-Activity Relationship Studies on Halogen Position Effects in Cyanoacrylamide Warheads

Medicinal chemistry teams investigating how halogen position (ortho, meta, para) influences the reactivity and selectivity of alpha-cyanoacrylamide covalent warheads can use this compound as the ortho-bromo representative. By comparing this compound with its meta- and para-bromo analogs (and non-halogenated controls), researchers can systematically map the contribution of halogen position to electrophilicity, target engagement kinetics, and off-target reactivity—a SAR axis that has been demonstrated to be critical for kinase selectivity in the broader styryl inhibitor class [1].

Synthetic Diversification via Palladium-Catalyzed Cross-Coupling of the Aryl Bromide Handle

Organic synthesis and medicinal chemistry laboratories requiring a readily diversifiable cyanoacrylamide scaffold can procure this compound as a key intermediate [1]. The ortho-bromine atom enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, allowing for the rapid generation of focused libraries of Z-cyanoacrylamide derivatives without altering the warhead geometry. The commercial availability of the compound at 95%+ purity facilitates its use in parallel synthesis workflows .

Biophysical and Computational Studies of Z-Configured Covalent Warhead Reactivity

Computational chemists and biophysical researchers investigating the intrinsic reactivity and conformational behavior of cyanoacrylamide warheads can utilize this compound as a model system [1]. The Z-configuration provides a defined starting geometry for molecular dynamics simulations and quantum mechanical calculations of electrophilicity parameters, while the ortho-bromine offers a heavy-atom probe for X-ray crystallography that can facilitate structural studies of protein-ligand covalent adducts.

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